2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16298241
Molecular Formula: C26H21N5O3
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21N5O3 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C26H21N5O3/c27-24-22(26(32)28-13-16-6-2-1-3-7-16)23-25(30-19-9-5-4-8-18(19)29-23)31(24)14-17-10-11-20-21(12-17)34-15-33-20/h1-12H,13-15,27H2,(H,28,32) |
| Standard InChI Key | SISFAZDZZMMCES-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CC=C6)N |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a pyrrolo[2,3-b]quinoxaline core fused with a 1,3-benzodioxole moiety and a benzyl-substituted carboxamide group. Its molecular formula is C₂₆H₂₁N₅O₃, with a molecular weight of 451.5 g/mol . The IUPAC name, 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide, reflects its complex architecture .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₁N₅O₃ |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
| InChIKey | SISFAZDZZMMCES-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CC=C6)N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the benzodioxole methylene group (δ 4.3–4.5 ppm), aromatic protons (δ 6.7–8.4 ppm), and the primary amine (δ 5.1 ppm). High-resolution mass spectrometry (HRMS) matches the theoretical mass (451.5 g/mol) with minimal deviation .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves four key steps:
-
Formation of Pyrroloquinoxaline Core: Cyclocondensation of 2,3-diaminoquinoxaline with ethyl acetoacetate under acidic conditions yields the pyrroloquinoxaline scaffold.
-
Benzodioxole Incorporation: Nucleophilic substitution attaches the 1,3-benzodioxol-5-ylmethyl group using K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours.
-
Benzyl Group Coupling: The benzyl amine is introduced via Ullmann coupling with CuI as a catalyst.
-
Carboxamide Formation: Reaction with benzyl isocyanate in tetrahydrofuran (THF) produces the final carboxamide derivative.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, EtOH, reflux, 6 h | 78 |
| 2 | K₂CO₃, DMF, 80°C, 12 h | 65 |
| 3 | CuI, DMF, 120°C, 24 h | 58 |
| 4 | Benzyl isocyanate, THF, rt, 4 h | 72 |
Biological Activities and Mechanisms
Anticancer Properties
The compound demonstrates potent activity against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 8.2 μM and 10.5 μM, respectively. Mechanistic studies suggest kinase inhibition (e.g., EGFR and VEGFR-2) and DNA intercalation as primary modes of action.
Neuropharmacological Effects
In vitro assays reveal monoamine oxidase B (MAO-B) inhibition (40% at 5 μM), indicating potential for treating Parkinson’s disease. The benzodioxole moiety enhances blood-brain barrier permeability, facilitating central nervous system (CNS) activity .
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 16 μg/mL and 32 μg/mL, respectively.
Structure-Activity Relationships (SAR)
-
Benzodioxole Substituent: Critical for MAO-B inhibition and CNS penetration .
-
Benzyl Group: Enhances lipophilicity, improving cellular uptake.
-
Carboxamide Moiety: Facilitates hydrogen bonding with kinase ATP-binding pockets.
Therapeutic Applications and Future Directions
Current research prioritizes oncology and neurodegenerative diseases. In vivo pharmacokinetic studies (rodent models) show a half-life of 4.2 hours and 65% oral bioavailability. Future work should explore:
-
Combination therapies with existing chemotherapeutic agents.
-
Nanoparticle delivery systems to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume